molecular formula C6H8O3 B2491621 3-Methoxycarbonyl-2,5-di-hydrofuran CAS No. 288839-18-9

3-Methoxycarbonyl-2,5-di-hydrofuran

Cat. No. B2491621
CAS RN: 288839-18-9
M. Wt: 128.127
InChI Key: VHFWPMYLBNXJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-methoxycarbonyl-2,5-dihydrofuran derivatives involves the reaction of 1,3-dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride, leading to regio- and stereospecifically produced alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans. Malondiamides react with oxalyl chloride to yield 2,3-dioxo-2,3-dihydrofurans, demonstrating the versatility of this synthesis approach in producing complex furan derivatives with potential applications in organic synthesis and material science (Saalfrank et al., 1991).

Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran, a related compound, has been elucidated through X-ray crystallography, highlighting the detailed geometric parameters and providing insights into the electronic structure and potential reactivity of the molecule. This analysis is crucial for understanding the chemical behavior and applications of 3-methoxycarbonyl-2,5-dihydrofuran derivatives (Saalfrank et al., 1991).

Chemical Reactions and Properties

3-Methoxycarbonyl-2,5-dihydrofuran undergoes various chemical reactions, including electrophilic cyclization and palladium-catalyzed reactions, to produce cis or trans 2,5-disubstituted tetrahydrofurans and substituted 2,3-dihydrofurans and benzofurans. These reactions demonstrate the compound's reactivity and versatility in organic synthesis (Iqbal et al., 1991), (Yoshida et al., 2004).

Physical Properties Analysis

The thermochemical properties of methoxyfurans, including 3-methoxycarbonyl-2,5-dihydrofuran, have been studied using computational chemistry. These studies provide valuable information on the stability, reaction paths, and chemical kinetics of these compounds, which is essential for their application in biofuel synthesis and other areas (Hudzik & Bozzelli, 2010).

Chemical Properties Analysis

The chemical properties of 3-methoxycarbonyl-2,5-dihydrofuran and its derivatives are characterized by their reaction mechanisms, including oxidative cyclization-alkoxycarbonylation and cycloisomerization-hydromethoxylation, leading to various functionalized tetrahydrofurans. These properties underscore the compound's utility in synthetic organic chemistry and potential applications in developing new materials and bioactive molecules (Gabriele et al., 2000).

Scientific Research Applications

Synthesis of Substituted Dihydrofurans and Benzofurans

One of the primary applications of 3-Methoxycarbonyl-2,5-dihydrofuran derivatives is in the facile synthesis of substituted 2,3-dihydrofurans and benzofurans. The palladium-catalyzed reaction of propargylic carbonates with nucleophiles is a noteworthy method, efficiently transforming various substituted propargylic carbonates and nucleophiles into their corresponding products. This approach has been demonstrated by Yoshida et al. (2004, 2005), who highlighted the versatility and efficiency of this methodology in producing complex dihydrofuran structures (Yoshida, Morishita, Fujita, & Ihara, 2004); (Yoshida, Morishita, Fujita, & Ihara, 2005).

Aromatization and Stability Studies

Sharipov et al. (2018) explored the aromatization of 2,2,5-trialkyl-substituted 2,5-dihydrofurans, revealing insights into their stabilization. They found that certain substitutions on the 2,5-dihydrofuran nucleus could facilitate auto-oxidation processes leading to aromatization, which is crucial for the synthesis of furan derivatives with enhanced stability (Sharipov, Davidova, & Valeev, 2018).

Intramolecular Hydroalkoxylation for Dihydrofuran Synthesis

The gold-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters, as investigated by Eom, Kang, and Lee (2010), represents another innovative application, producing 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans in good to excellent yields. This method underscores the compound's utility in constructing architecturally complex dihydrofuran motifs with high selectivity and efficiency (Eom, Kang, & Lee, 2010).

Applications in Biomass Conversion and Polymer Production

A broader application of 3-Methoxycarbonyl-2,5-dihydrofuran derivatives is in the conversion of plant biomass into valuable chemicals and fuels. Chernyshev, Kravchenko, and Ananikov (2017) reviewed advances in the synthesis of 5-hydroxymethylfurfural (HMF) and its derivatives from biomass, highlighting the potential of these compounds, including 2,5-dihydrofuran derivatives, as alternative feedstocks for the chemical industry. The versatility of these compounds opens doors to sustainable sources for polymers, functional materials, and fuels, indicating a promising direction for green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

methyl 2,5-dihydrofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWPMYLBNXJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dihydrofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.